molecular formula C17H19BrClNO B4056439 N-1-adamantyl-5-bromo-2-chlorobenzamide

N-1-adamantyl-5-bromo-2-chlorobenzamide

Cat. No.: B4056439
M. Wt: 368.7 g/mol
InChI Key: IXOHTDJNRKCOIP-UHFFFAOYSA-N
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Description

N-1-adamantyl-5-bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C17H19BrClNO and its molecular weight is 368.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.03385 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications in Neurological Diseases

N-1-adamantyl-5-bromo-2-chlorobenzamide, as part of the adamantane family, has potential therapeutic implications in neurological diseases. Adamantanes like amantadine have been clinically utilized for the management of Parkinson's disease and drug-induced extrapyramidal symptoms due to their N-methyl-D-aspartate (NMDA) receptor antagonistic properties. These compounds achieve therapeutic concentrations in the central nervous system under clinical conditions, providing symptomatic relief in Parkinson's disease and possibly other neurological disorders by modulating glutamatergic neurotransmission (Kornhuber et al., 1995).

Impact on Influenza A Virus Resistance

Studies have shown that adamantanes can influence the treatment and management of influenza A virus infections. These compounds, including amantadine and rimantadine, target the M2 protein of influenza A viruses, inhibiting viral replication. However, resistance to adamantanes has been observed due to mutations in the M2 protein. This resistance highlights the need for monitoring adamantane susceptibility in influenza A viruses and suggests a potential area for exploring the effectiveness of this compound and related compounds in overcoming or preventing resistance (Pabbaraju et al., 2008).

Research on Synthetic Cannabinoids Detection

In the context of synthetic cannabinoids, also known as novel psychoactive substances (NPS), adamantyl-type compounds have been identified in legal high products. The detection of 1-adamantylamine, a metabolite of adamantyl-type synthetic cannabinoids, in urine samples indicates exposure to these substances. This discovery underscores the role of adamantane derivatives in the development of analytical methods for identifying the use of NPS, which poses significant challenges to public health and forensic science (Ford & Berg, 2016).

Considerations in Drug Development and Toxicology

The exploration of adamantane derivatives, including this compound, in drug development must consider the potential for neurotoxic effects, as observed with 1-bromopropane (1-BP). Studies have indicated that workers exposed to 1-BP experienced neurologic abnormalities, suggesting that the neurotoxic potential of adamantanes and their derivatives should be carefully evaluated during drug development to ensure safety and efficacy (Ichihara et al., 2004).

Future Directions

The future directions of research involving “N-1-adamantyl-5-bromo-2-chlorobenzamide” and similar compounds could involve further exploration of their unique reactivity for the synthesis of various functional adamantane derivatives. These compounds have potential applications in medicinal chemistry, catalyst development, and nanomaterials .

Properties

IUPAC Name

N-(1-adamantyl)-5-bromo-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClNO/c18-13-1-2-15(19)14(6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOHTDJNRKCOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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